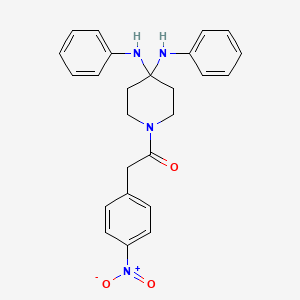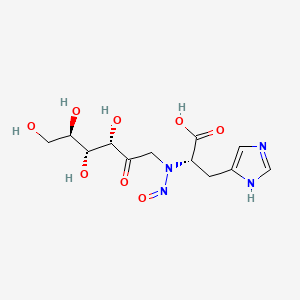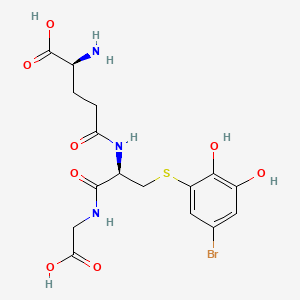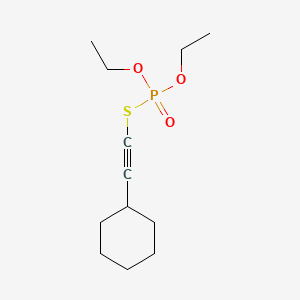![molecular formula C18H16Br2N2O2 B14349835 1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide CAS No. 91234-67-2](/img/structure/B14349835.png)
1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide is a chemical compound known for its unique structural and electrochemical properties. It belongs to the family of bipyridinium compounds, which are widely studied for their applications in supramolecular chemistry, molecular electronics, and as redox-active materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with a carboxyphenylmethyl halide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced or oxidized depending on the conditions.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide exerts its effects is primarily through its redox activity. The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes
Eigenschaften
CAS-Nummer |
91234-67-2 |
|---|---|
Molekularformel |
C18H16Br2N2O2 |
Molekulargewicht |
452.1 g/mol |
IUPAC-Name |
4-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]benzoic acid;dibromide |
InChI |
InChI=1S/C18H14N2O2.2BrH/c21-18(22)17-3-1-14(2-4-17)13-20-11-7-16(8-12-20)15-5-9-19-10-6-15;;/h1-12H,13H2;2*1H |
InChI-Schlüssel |
VVSKLTGMWNHXFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3)C(=O)O.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)



![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
silyl](/img/structure/B14349844.png)




